molecular formula C11H10N2O4 B11876407 2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide CAS No. 58778-49-7

2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide

Cat. No.: B11876407
CAS No.: 58778-49-7
M. Wt: 234.21 g/mol
InChI Key: XYGHWJWOBICAHZ-UHFFFAOYSA-N
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Description

2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and carboxamide groups enhance its potential for diverse applications in scientific research and industry .

Properties

CAS No.

58778-49-7

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-amino-6-methoxy-4-oxochromene-3-carboxamide

InChI

InChI=1S/C11H10N2O4/c1-16-5-2-3-7-6(4-5)9(14)8(10(12)15)11(13)17-7/h2-4H,13H2,1H3,(H2,12,15)

InChI Key

XYGHWJWOBICAHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)N)N

Origin of Product

United States

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